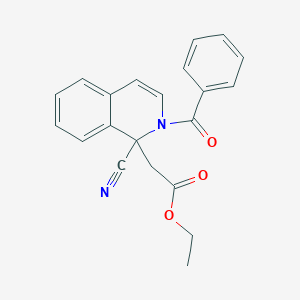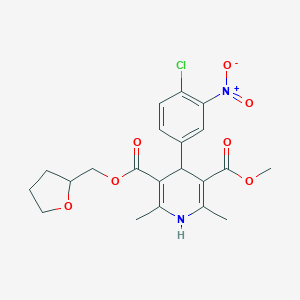
N-(2-Pyridyl)isoquinolinium-2-amine anion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Pyridyl)isoquinolinium-2-amine anion, also known as PIA, is a small molecule that has been widely studied for its potential applications in scientific research. PIA is a quaternary ammonium compound that is structurally similar to other well-known compounds such as acetylcholine and nicotine.
科学的研究の応用
N-(2-Pyridyl)isoquinolinium-2-amine anion has been studied extensively for its potential applications in scientific research. One of the key areas of research is in the field of neuroscience, where this compound has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This makes this compound a potential candidate for the treatment of Alzheimer's disease, a condition characterized by a loss of acetylcholine in the brain. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of N-(2-Pyridyl)isoquinolinium-2-amine anion is complex and not fully understood. However, it is known that this compound acts as an inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific application. In the field of neuroscience, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of rheumatoid arthritis.
実験室実験の利点と制限
One of the key advantages of N-(2-Pyridyl)isoquinolinium-2-amine anion is its potency as an inhibitor of acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in the nervous system. However, this compound is also a toxic compound and must be handled with care in the laboratory. Additionally, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
将来の方向性
There are many potential future directions for research on N-(2-Pyridyl)isoquinolinium-2-amine anion. One area of interest is in the development of this compound derivatives that are less toxic and easier to synthesize. Another area of interest is in the study of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
Conclusion
In conclusion, this compound, or this compound, is a small molecule that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of acetylcholinesterase and has been shown to have anti-inflammatory properties. While this compound has many potential applications, it is also a toxic compound that must be handled with care in the laboratory. There are many potential future directions for research on this compound, including the development of less toxic derivatives and further study of its effects on the nervous system and inflammatory diseases.
合成法
N-(2-Pyridyl)isoquinolinium-2-amine anion can be synthesized through a series of chemical reactions starting with 2-aminoisoquinoline and 2-bromopyridine. The reaction involves the formation of a quaternary ammonium salt through the addition of a strong base such as sodium hydride. The final product is obtained through a purification process such as column chromatography or recrystallization. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
特性
分子式 |
C14H12N3+ |
|---|---|
分子量 |
222.26 g/mol |
IUPAC名 |
N-pyridin-2-ylisoquinolin-2-ium-2-amine |
InChI |
InChI=1S/C14H12N3/c1-2-6-13-11-17(10-8-12(13)5-1)16-14-7-3-4-9-15-14/h1-11H,(H,15,16)/q+1 |
InChIキー |
OLJDECQAGVXKNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |
正規SMILES |
C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)
![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)

![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)
